N-[4-(methylsulfanyl)phenyl]thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine is a chemical compound with the molecular formula C11H15NS2 and a molecular weight of 225.37 g/mol . This compound is characterized by the presence of a thiolan ring and a methylsulfanyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfanyl)phenyl]thiolan-3-amine typically involves the reaction of 4-(methylsulfanyl)aniline with thiirane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the ring-opening of thiirane and subsequent formation of the thiolan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiolan ring or modify the phenyl ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phenyl derivatives.
Substitution: Various substituted amines and thiolans.
Scientific Research Applications
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methylsulfanyl)phenyl]thiolan-2-amine
- N-[4-(methylsulfanyl)phenyl]thiolan-4-amine
- N-[4-(ethylsulfanyl)phenyl]thiolan-3-amine
Uniqueness
N-[4-(methylsulfanyl)phenyl]thiolan-3-amine is unique due to its specific structural features, such as the position of the thiolan ring and the presence of the methylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
Molecular Formula |
C11H15NS2 |
---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
N-(4-methylsulfanylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H15NS2/c1-13-11-4-2-9(3-5-11)12-10-6-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI Key |
OJFUILUOIBOFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.